(2S)-5-Oxooxolane-2-carboxylic acid has been studied as a potential inhibitor of malic enzyme, an enzyme involved in the citric acid cycle. [PubChem, Compound Summary for (2S)-5-Oxooxolane-2-carboxylic acid, ] Inhibiting this enzyme could have implications for understanding and potentially treating various metabolic disorders.
Studies have investigated the potential antibacterial properties of (2S)-5-oxooxolane-2-carboxylic acid. While the specific mechanisms of action are still being explored, it has shown some activity against certain bacterial strains. [SpiroChem, (2S)-5-oxooxolane-2-carboxylic acid, ] Further research is needed to determine its effectiveness and potential applications as an antibacterial agent.
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, with the chemical formula CHO and a molecular weight of 130.10 g/mol, is a chiral compound belonging to the class of tetrahydrofuran derivatives. It is characterized by a five-membered lactone ring containing a carboxylic acid functional group. This compound is significant in organic synthesis and serves as a building block in the development of various pharmaceuticals and agrochemicals .
The mechanism of action of (2S)-5-oxooxolane-2-carboxylic acid as a chiral derivatizing agent likely involves the transfer of chirality from the molecule to the attached alcohol. This allows for easier separation or detection of enantiomers (mirror image molecules) of the alcohol []. However, detailed mechanistic information is not available in publicly accessible sources.
These reactions make the compound versatile for synthetic applications in organic chemistry.
Research indicates that (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid exhibits biological activity, particularly as a chiral derivatizing agent for alcohols. Its ability to form stable derivatives enhances the resolution of enantiomers in analytical chemistry . Additionally, its structural properties suggest potential interactions with biological targets, although specific studies on its pharmacological effects remain limited.
Several methods exist for synthesizing (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid:
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid has several applications:
Several compounds share structural similarities with (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-(−)-5-Oxo-2-tetrahydrofurancarboxylic acid | Enantiomer | Opposite chirality; used in similar applications |
5-Oxotetrahydrofuran-2-carboxylic acid | Structural Isomer | Lacks chirality; less effective as a chiral agent |
(S)-2-Hydroxyglutaric acid | Related Compound | Different functional groups; involved in metabolism |
(S)-(+)-γ-Carboxy-γ-butyrolactone | Functional Analog | Similar lactone structure but different reactivity |
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid stands out due to its specific chiral properties and versatility in various chemical applications, making it invaluable in both synthetic chemistry and analytical methods.
Irritant